molecular formula C22H22N2O4 B2684399 Ethyl 4-((4-methylbenzyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 899732-89-9

Ethyl 4-((4-methylbenzyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2684399
CAS No.: 899732-89-9
M. Wt: 378.428
InChI Key: QODYLVOYOXZSDS-UHFFFAOYSA-N
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Description

Ethyl 4-((4-methylbenzyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by:

  • A 4-methylbenzyloxy group at position 4, contributing moderate electron-donating effects and lipophilicity.
  • An o-tolyl group (ortho-methylphenyl) at position 1, introducing steric hindrance and influencing molecular conformation.
  • An ethyl ester at position 3, enhancing solubility in organic solvents.

This compound is structurally related to pyridazine-based molecules studied for pharmacological applications, particularly as adenosine receptor modulators or enzyme inhibitors .

Properties

IUPAC Name

ethyl 1-(2-methylphenyl)-4-[(4-methylphenyl)methoxy]-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c1-4-27-22(26)21-19(28-14-17-11-9-15(2)10-12-17)13-20(25)24(23-21)18-8-6-5-7-16(18)3/h5-13H,4,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QODYLVOYOXZSDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC2=CC=C(C=C2)C)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((4-methylbenzyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable diketone or dicarbonyl compound under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions, where a benzyl halide reacts with the pyridazine derivative in the presence of a base.

    Esterification: The ethyl ester group can be introduced through esterification reactions, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, microwave-assisted synthesis, and high-throughput screening of catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((4-methylbenzyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert ketones to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Benzyl halides, bases (e.g., sodium hydroxide, potassium carbonate)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 4-((4-methylbenzyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-((4-methylbenzyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling and function.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound is compared to analogs with modifications at positions 1, 3, and 4 of the pyridazine core (Table 1). Key structural differences include:

Compound Name Position 1 Substituent Position 4 Substituent Position 3 Substituent Reference
Ethyl 4-((4-methylbenzyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate (Target) o-Tolyl 4-Methylbenzyloxy Ethyl ester N/A
Ethyl 1-(3-Chlorophenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate (12b) 3-Chlorophenyl Methyl Ethyl ester
Ethyl 5-Cyano-1-(4-hydroxyphenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate (12d) 4-Hydroxyphenyl Methyl Ethyl ester
Ethyl 4-(butylsulfanyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate (Parchem) Phenyl Butylsulfanyl Ethyl ester
Methyl 1-(4-methoxyphenyl)-6-oxo-4-(pyridin-2-ylsulfanyl)-1,6-dihydropyridazine-3-carboxylate 4-Methoxyphenyl Pyridin-2-ylsulfanyl Methyl ester

Key Observations:

  • Position 4 : The 4-methylbenzyloxy group provides greater lipophilicity than methyl or sulfanyl groups, enhancing membrane permeability but possibly reducing aqueous solubility.
  • Position 3: Ethyl esters (target, 12b, 12d) improve solubility in nonpolar solvents compared to methyl esters (e.g., ).

Physicochemical Properties

Data from synthesized derivatives () highlight trends in melting points and synthetic yields:

Compound (Reference) Melting Point (°C) Yield (%)
12d (4-hydroxyphenyl) 220–223 95
12b (3-chlorophenyl) 109–110 63
12f (4-iodophenyl) 181–183 50

Key Observations:

  • Hydrogen-bonding groups (e.g., 4-hydroxyphenyl in 12d) increase melting points due to intermolecular interactions .
  • Bulky substituents (e.g., 4-iodophenyl in 12f) reduce synthetic yields, likely due to steric challenges during cyclization .

Spectroscopic and Analytical Data

  • ¹H NMR : The target compound’s 4-methylbenzyloxy group would show aromatic protons as a multiplet at δ ~7.2–7.4 ppm, distinct from the singlet of a trifluoromethyl group (e.g., 12c) or the downfield shift of a hydroxyl group (12d) .
  • Mass Spectrometry : All derivatives show [M+H]⁺ peaks (e.g., m/z 492 for a trifluoromethyl-containing analog in ), with fragmentation patterns dependent on substituent stability .

Computational and Crystallographic Insights

  • SHELX Refinement : Structural validation using SHELX () confirms the planar geometry of the pyridazine ring, with puckering influenced by ortho-substituents (e.g., o-tolyl in the target) .
  • ORTEP Visualization : The steric effects of ortho-substituents can be modeled to predict conformational preferences in drug-receptor interactions .

Biological Activity

Ethyl 4-((4-methylbenzyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound belonging to the class of pyridazine derivatives. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H21N3O4C_{22}H_{21}N_3O_4 with a molecular weight of approximately 391.427 g/mol. Its structure features a dihydropyridazine ring, an ethyl ester group, and various aromatic substituents, which contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common method includes:

  • Formation of the Dihydropyridazine Ring : This can be achieved through the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
  • Introduction of the Aromatic Groups : The incorporation of the 4-methylbenzyl and o-tolyl groups is generally performed via nucleophilic substitution or coupling reactions.

Antimicrobial Properties

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives containing similar structural motifs can effectively inhibit bacterial growth.

CompoundTarget OrganismEC50 (μg/mL)
Compound AXanthomonas oryzae36.25
Compound BRhizoctonia solani24.14
Ethyl 4-((4-methylbenzyl)oxy)-6-oxo...Various bacteriaTBD

The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets such as enzymes or receptors. The unique structural features allow it to bind effectively to active sites or allosteric sites on target proteins, leading to modulation of biochemical pathways.

Case Studies and Research Findings

  • Case Study on Antibacterial Activity : A study evaluated the antibacterial effects of various pyridazine derivatives against common plant pathogens. The results indicated that certain compounds exhibited superior activity compared to established antibiotics, suggesting potential applications in agriculture.
  • Antifungal Activity : In another investigation, derivatives were tested for antifungal properties against fungal pathogens like Rhizoctonia solani. Results showed promising efficacy, indicating that modifications in the chemical structure could enhance biological activity.
  • Cytotoxicity Studies : Preliminary cytotoxicity assays revealed that some derivatives possess selective toxicity towards cancer cell lines while sparing normal cells, indicating potential for further development as anticancer agents.

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